![molecular formula C12H16N2O2 B12517530 N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine](/img/structure/B12517530.png)
N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine is a compound belonging to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For example, the reaction of 5-methoxy-2-nitroaniline with tert-butyl isocyanide under acidic conditions can yield the desired oxazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-2-carboxylic acids, while substitution reactions can produce various substituted oxazole derivatives .
Scientific Research Applications
N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-tert-Butylbenzo[d]oxazol-2(3H)-one: Another oxazole derivative with similar structural features.
2-methoxy-5-chlorobenzo[d]oxazole: Known for its antibacterial activity.
2-ethoxybenzo[d]oxazole: Exhibits antifungal properties.
Uniqueness
N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl and methoxy groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
N-tert-butyl-5-methoxy-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)14-11-13-9-7-8(15-4)5-6-10(9)16-11/h5-7H,1-4H3,(H,13,14) |
InChI Key |
FROKIZCRFKFDTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC2=C(O1)C=CC(=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


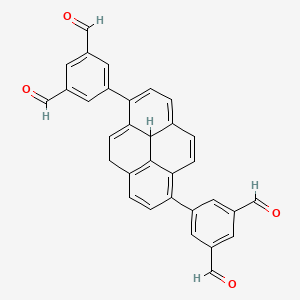
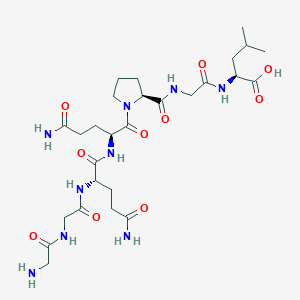

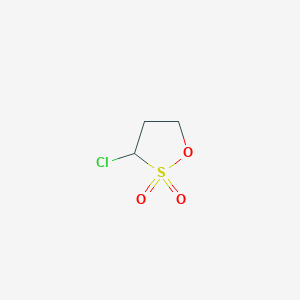
![Naphthalene, 1-[(chloromethyl)thio]-](/img/structure/B12517499.png)

![2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile](/img/structure/B12517516.png)
![N~2~,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide](/img/structure/B12517525.png)
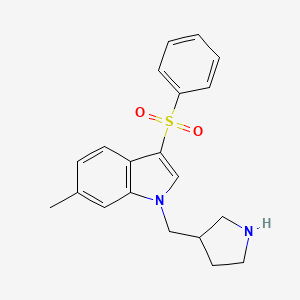
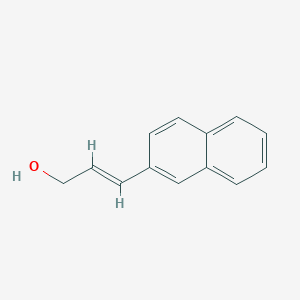
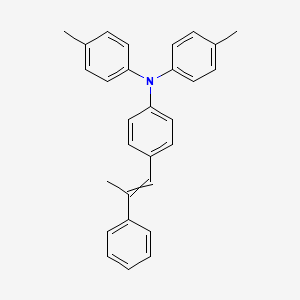
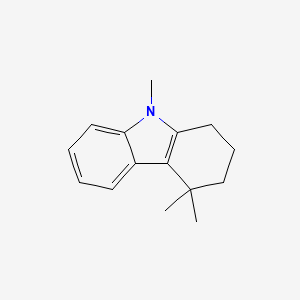
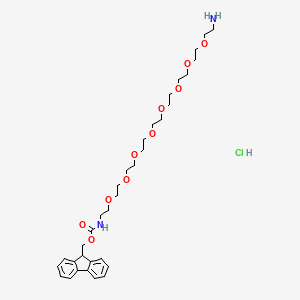
![Silane, (1,1-dimethylethyl)dimethyl[[1-(1-pentynyl)-5-hexenyl]oxy]-](/img/structure/B12517547.png)
